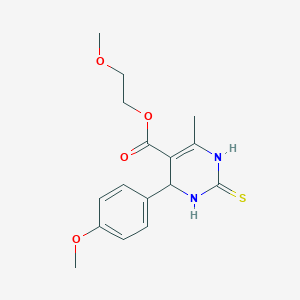
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thioxo group and methoxy substitutions that potentially enhance its biological activity. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.406 g/mol
- CAS Number : 302932-48-5
The presence of functional groups such as the carboxylate and thioxo groups contributes to the compound's solubility in polar solvents, which is significant for its pharmacological applications.
Antioxidant Properties
Research has shown that derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine exhibit notable antioxidant activity. A study on Biginelli-type pyrimidines found that certain derivatives demonstrated significant free radical scavenging abilities, with one compound showing an IC50 value of 0.6 mg/ml in diphenyl picrylhydrazine scavenging assays . This suggests that this compound may also possess similar antioxidant properties.
Enzyme Inhibition
The compound's structural features may allow it to interact with various enzymes involved in nucleotide metabolism. Studies targeting the pyrimidine biosynthesis pathway have shown that inhibiting specific enzymes can lead to significant effects on cellular processes and viral replication . This opens avenues for exploring the compound's potential as an antiviral agent.
Study on Antioxidant Activity
A comparative study evaluated several pyrimidine derivatives for their antioxidant properties. The results indicated that compounds with similar thioxo and methoxy substitutions exhibited enhanced scavenging activities against free radicals compared to their non-substituted counterparts. The study highlighted the importance of functional group positioning in determining biological activity .
Investigation of Anticancer Properties
In a separate investigation focusing on pyrimidine derivatives' anticancer effects, researchers synthesized various compounds and tested them against multiple cancer cell lines. The results showed varying degrees of inhibition on cell growth and migration. Although specific data on this compound was not included, the data suggest a promising avenue for future research into its anticancer potential.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O5 | Contains two methoxy groups |
| Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O4S | Hydroxy group addition alters reactivity |
| Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C16H20N2O5 | Hydroxy group influences solubility |
This table illustrates that while structurally similar compounds may share some biological activities, the unique combination of functional groups in this compound could confer distinct properties worthy of further exploration.
Eigenschaften
IUPAC Name |
2-methoxyethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10-13(15(19)22-9-8-20-2)14(18-16(23)17-10)11-4-6-12(21-3)7-5-11/h4-7,14H,8-9H2,1-3H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUOMQGUIHOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













